molecular formula C25H19ClN4O4S2 B2662227 4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide CAS No. 887204-93-5

4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide

Cat. No.: B2662227
CAS No.: 887204-93-5
M. Wt: 539.02
InChI Key: JJQSKOZVEVYOTD-OLFWJLLRSA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyrano[2,3-c]pyridine core fused with a thiazole ring substituted with a 4-chlorophenyl group. Its Z-configuration imine linkage (2Z) may influence stereochemical interactions in biological systems.

Properties

IUPAC Name

4-[[3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O4S2/c1-14-23-20(16(12-31)11-28-14)10-21(25-30-22(13-35-25)15-2-4-17(26)5-3-15)24(34-23)29-18-6-8-19(9-7-18)36(27,32)33/h2-11,13,31H,12H2,1H3,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSKOZVEVYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=C2)C4=NC(=CS4)C5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide” likely involves multiple steps, including the formation of the thiazole ring, the pyrano[2,3-c]pyridine core, and the sulfonamide group. Typical reaction conditions might include:

    Formation of the thiazole ring: This could involve the condensation of a 4-chlorophenyl thiourea with a suitable α-haloketone.

    Construction of the pyrano[2,3-c]pyridine core: This might be achieved through a multi-step process involving cyclization reactions.

    Introduction of the sulfonamide group: This could be done by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and sulfonamide compounds exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to the target molecule can inhibit the growth of various bacterial strains, including resistant strains. For instance, a study highlighted the synthesis of thiazole derivatives that showed promising antibacterial and antifungal activities against common pathogens .

Anti-inflammatory Effects

Compounds incorporating thiazole rings have been noted for their anti-inflammatory properties. The biological activity prediction using computer programs has suggested that certain derivatives may outperform traditional anti-inflammatory drugs such as diclofenac and aspirin . The incorporation of sulfonamide groups enhances this activity by modulating immune responses.

Antitumor Properties

The structural features of this compound position it as a potential candidate in cancer therapy. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, making them valuable in the development of new anticancer agents . The ability to target specific pathways involved in tumor growth is an area of ongoing research.

Synthetic Methodologies

The synthesis of this compound involves several key steps that can be adapted for producing various derivatives:

  • Formation of Thiazole Ring : Utilizing thioketones and halides to construct thiazole frameworks.
  • Pyridine Functionalization : Introducing hydroxymethyl and methyl groups through selective reactions.
  • Sulfonamide Linkage : Employing sulfonation reactions to attach the sulfonamide moiety effectively.

These synthetic routes are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

Several case studies illustrate the efficacy and applications of this compound:

  • Case Study 1 : A study focused on a derivative exhibiting potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard treatments .
  • Case Study 2 : Research on thiazole-containing compounds indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of “4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide” would depend on its specific application. For example, if it is used as an antibacterial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with pyridinyl-dithiazolylidenamines (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines) described in . For example:

  • Chlorophenyl substitution : The 4-chlorophenyl group in the thiazole ring (present in the target compound) is analogous to the 4-Cl-pyrid-3-yl substituent in compound 1j (Table 1, ), which exhibited moderate to high yields (65–76%) under specific reaction conditions. Chlorine atoms enhance lipophilicity and metabolic stability, critical for drug bioavailability .
  • Hydroxymethyl vs. methyl groups : The hydroxymethyl substituent in the target compound contrasts with the methyl groups in compound 1l (2,6-Me₂-pyrid-4-yl), which showed lower reactivity (trace to 22% yields). Hydroxymethyl groups may improve solubility but could increase susceptibility to enzymatic oxidation .

Physicochemical and Reactivity Comparisons

  • Lumping strategy relevance : highlights that compounds with similar structures (e.g., pyridine and thiazole derivatives) may undergo analogous reactions. For instance, the target compound’s sulfonamide group could participate in hydrogen bonding akin to the hydroxyl group in 1h (2-HO-pyrid-3-yl), which demonstrated variable yields (9–53%) depending on reaction conditions .
  • Sulfonamide functionality: Sulfonamides are known to inhibit carbonic anhydrases and cyclooxygenases.

Data Tables

Table 1: Comparative Yields and Substituent Effects in Pyridinyl-Thiazole Analogues

Compound ID Substituent Yield Range (%) Key Reactivity Notes Reference
Target Compound 4-Cl-phenyl, hydroxymethyl N/A* Hypothesized lower solubility
1j () 4-Cl-pyrid-3-yl 65–76 High lipophilicity
1h () 2-HO-pyrid-3-yl 9–53 Variable H-bonding capacity
1l () 2,6-Me₂-pyrid-4-yl 5–22 Steric hindrance limits yield

*Specific synthetic data for the target compound are unavailable in the provided evidence.

Table 2: Functional Group Impact on Bioactivity (Inferred from Structural Analogues)

Functional Group Role in Target Compound Example Compound (Reference) Observed Effect
Sulfonamide Enzyme inhibition Zygocaperoside () Binds active sites via H-bonding
4-Chlorophenyl Lipophilicity enhancer 1j () Improved membrane permeability
Hydroxymethyl Solubility modifier N/A Theoretical metabolic liability

Biological Activity

The compound 4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyranopyridine moiety, and a sulfonamide group. The presence of these functional groups suggests diverse biological activities.

Molecular Formula

  • C : 24
  • H : 15
  • Cl : 1
  • N : 2
  • O : 2
  • S : 1

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the thiazole ring contributes to the compound's ability to disrupt microbial cell function .

Anticancer Properties

Thiazolidine and thiazole derivatives have been investigated for their anticancer effects. In one study, compounds with structural similarities demonstrated potent cytotoxicity against glioblastoma cells, indicating potential for use in cancer therapy . The mechanism may involve inhibition of specific kinases or proteases that are crucial for cancer cell survival.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation . This suggests that the compound may reduce inflammatory responses in various conditions.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways. For instance, it could act as an inhibitor of COX enzymes or certain kinases.
  • Cell Signaling Disruption : By binding to proteins involved in signaling pathways, the compound may alter cellular responses that lead to therapeutic effects.

Study on Antitumor Activity

In a study evaluating the anticancer potential of thiazolidinone derivatives, several compounds exhibited significant cytotoxicity against multiple cancer cell lines. Among these compounds, one derivative showed an IC50 value significantly lower than standard chemotherapeutic agents . This highlights the potential of structurally related compounds for developing new cancer therapies.

Antimicrobial Screening

A series of thiazole derivatives were screened for antimicrobial activity using disk diffusion methods. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives achieved MIC values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Thiazolidinone DerivativesThiazole ringAnticancer, Antimicrobial
Sulfonamide CompoundsSulfonamide groupAnti-inflammatory
Pyranopyridine DerivativesPyranopyridine moietyAnticancer

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Systematic variation of reaction conditions : Adjust stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) to favor cyclization and minimize side reactions. Evidence from analogous syntheses shows that pyridyl nitrogen coordination with sulfur atoms stabilizes intermediates, as seen in Appel salt reactions with aminopyridines .
  • Characterization of intermediates : Use NMR and X-ray crystallography to confirm the formation of key intermediates like the dithiazolium ring, which enhances HCl elimination efficiency .
  • Table 1 : Substituent effects on reaction yields (adapted from ):
Substituent PositionYield (%)Purity (%)
Pyrid-2-yl7585
Pyrid-4-yl1310
2-Cl-pyrid-3-yl5045

Q. What characterization techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

  • Multi-spectral analysis : Combine 1^1H/13^13C NMR to verify the Z-configuration of the imine bond and sulfonamide moiety. Mass spectrometry (HRMS) ensures molecular weight accuracy .
  • X-ray crystallography : Resolve ambiguities in the pyrano[2,3-c]pyridin-2-ylidene ring conformation and thiazole-phenyl stacking interactions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hydroxymethyl and sulfonamide groups .

Q. How can solubility be determined for in vitro biological assays?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMSO, acetonitrile) and aqueous buffers (PBS at pH 7.4) with sonication or heating. Evidence from pyrazole-carboxamide analogs suggests adding co-solvents like PEG-400 to enhance solubility .
  • Quantitative UV-Vis spectroscopy : Measure absorbance at λmax (e.g., 280 nm for aromatic systems) to calculate solubility limits using Beer-Lambert law .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide-thiazole moiety in catalytic or binding studies?

Methodological Answer:

  • Kinetic isotope effect (KIE) studies : Replace labile protons (e.g., hydroxymethyl group) with deuterium to probe rate-determining steps in nucleophilic attacks .
  • DFT calculations : Model electron density distribution to identify nucleophilic (sulfonamide nitrogen) and electrophilic (thiazole sulfur) centers. Evidence from dithiazole systems suggests sulfur coordination stabilizes transition states .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use the compound’s InChI key (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N from PubChem) to simulate binding to protein active sites .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds between the sulfonamide group and catalytic residues .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

  • Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time. For example, pyrazole-based analogs show IC50 shifts >50% under varying serum conditions .
  • Meta-analysis frameworks : Apply statistical tools (e.g., Cochrane Q-test) to identify outliers and correlate structural features (e.g., chloro-phenyl substitution) with activity trends .

Q. What strategies address tautomerism and stability challenges in the pyrano-pyridin-2-ylidene core?

Methodological Answer:

  • Dynamic NMR studies : Monitor proton exchange rates in DMSO-d6 at varying temperatures to detect tautomeric equilibria (e.g., enol-keto shifts) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydroxymethyl groups are prone to oxidation, requiring inert atmosphere storage .

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